molecular formula C6H4F9N3O B2803564 2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane CAS No. 1262207-12-4

2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Cat. No.: B2803564
CAS No.: 1262207-12-4
M. Wt: 305.104
InChI Key: CFEOFYPBFRQNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a fluorinated organic compound that contains both azide and ether functional groups. The presence of multiple fluorine atoms imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(2-Azidoethoxy)ethanol.

    Fluorination: The hydroxyl group of 2-(2-Azidoethoxy)ethanol is replaced with fluorine atoms using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:

    Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form stable triazole linkages.

    Substitution Reactions: The ether linkage can undergo nucleophilic substitution reactions.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts (CuSO4 and sodium ascorbate) are commonly used.

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Click Chemistry: Formation of 1,2,3-triazoles.

    Substitution Reactions: Formation of substituted ethers.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules and polymers.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and imaging agents due to its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane involves its ability to participate in click chemistry reactions, forming stable triazole linkages. The azide group is highly reactive and can undergo cycloaddition with alkynes, leading to the formation of triazoles. The fluorinated groups enhance the compound’s stability and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Azidoethoxy)ethanol
  • 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
  • 3-Azido-1-propanol

Uniqueness

2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is unique due to its combination of azide, ether, and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity in click chemistry and enhanced stability due to the presence of fluorine atoms. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(2-azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9N3O/c7-4(8,9)3(5(10,11)12,6(13,14)15)19-2-1-17-18-16/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEOFYPBFRQNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.